1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 5-aminopyridine with phenylhydrazine and an appropriate diketone. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-aminopyridin-2-yl)-1-phenyl-1H-pyrazole
- 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(5-aminopyridin-2-yl)-3-phenyl-1H-pyrazole
Uniqueness
1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of pyrazole and pyridine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQIAAGTRJYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=NC=C(C=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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